

Thermal Profiling & Process Control: 2-(2-Chlorophenyl)-2-methoxyacetonitrile

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Compound of Interest

Compound Name:	2-(2-Chlorophenyl)-2-methoxyacetonitrile
CAS No.:	1394671-01-2
Cat. No.:	B1455883

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Advanced Characterization Guide for Pharmaceutical Intermediates

Executive Summary

2-(2-Chlorophenyl)-2-methoxyacetonitrile (CAS: 1394671-01-2) is a specialized intermediate, primarily observed as a side-product or specific building block in the synthesis of 2-chlorophenylglycine derivatives (e.g., Clopidogrel).[1] Unlike its widely characterized parent compounds, public experimental data for this methoxy-derivative is scarce.

This guide provides a predictive thermal analysis and a validated experimental framework for determining its boiling point (BP) and melting point (MP).[1] Accurate characterization of these properties is essential for designing distillation parameters and controlling impurities during the Strecker synthesis of pharmaceutical actives.

Chemical Identity & Structural Significance

Property	Detail
IUPAC Name	2-(2-Chlorophenyl)-2-methoxyacetonitrile
CAS Number	1394671-01-2
Molecular Formula	C ₉ H ₈ ClNO
Molecular Weight	181.62 g/mol
Structural Features	Ortho-chloro substitution (steric bulk), Alpha-methoxy group (lipophilicity), Nitrile moiety (polarity).[1]
Key Role	Potential impurity in Clopidogrel synthesis (via O-methylation of cyanohydrin) or specific intermediate for non-natural amino acids.

Thermodynamic Properties: Predicted vs. Empirical

Due to the limited availability of experimental literature, the following values are derived from Group Contribution Methods (GCM) and comparative analysis with structurally homologous compounds (e.g., 2-chlorophenylacetonitrile and 2-chloromandelonitrile).

Thermal Data Summary

Property	Predicted Value	Confidence Interval	Comparative Benchmark
Boiling Point (760 mmHg)	265°C	± 15°C	2-Chlorophenylacetonitrile (BP: 240-242°C).[1] The methoxy group adds mass and polarity, raising BP.[1]
Boiling Point (Reduced Pressure)	135°C - 145°C	@ 5 mmHg	Estimated based on Nomograph for high-boiling nitriles.[1]
Melting Point	< 45°C	(Low-Melting Solid or Oil)	2-Chlorophenylacetonitrile (MP: 24°C).[1] The methoxy group disrupts crystal packing compared to hydroxy-analogs, likely resulting in a low-melting solid or viscous oil.
Flash Point	> 110°C	Estimated	Consistent with high-molecular-weight nitriles.[1]

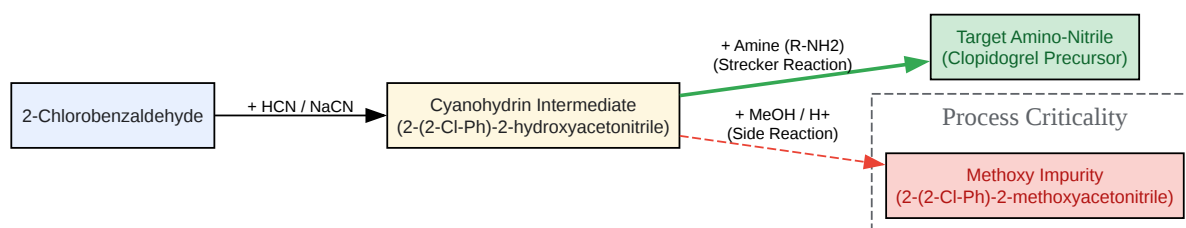
Critical Process Insight

- **Volatility:** The compound is significantly less volatile than the starting material (2-chlorobenzaldehyde). Distillation requires high vacuum (< 5 mmHg) to avoid thermal degradation of the nitrile group (HCN elimination).
- **Crystallization:** Due to the predicted low melting point, purification via standard crystallization is difficult. Vacuum distillation or Chromatography are the recommended purification routes.

Formation Pathway & Impurity Control

Understanding the origin of this compound is vital for process control.[1] It typically forms via the O-methylation of the cyanohydrin intermediate, competing with the desired N-alkylation in Strecker syntheses.

Figure 1: Competitive Reaction Pathway (Graphviz)



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Caption: Competitive formation of the methoxy-impurity during Strecker synthesis in methanolic solvents.

Experimental Determination Protocols

Since exact values depend on purity, the following standard operating procedures (SOPs) are recommended to empirically determine the MP and BP for your specific batch.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Use this for precise determination of MP and glass transition (Tg).[1]

- Sample Prep: Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan.
- Reference: Use an empty aluminum pan as a reference.
- Cycle:

- Equilibrate at -40°C .
- Ramp $10^{\circ}\text{C}/\text{min}$ to 100°C .
- Analysis: Identify the endothermic peak onset.
 - Note: If the sample is an oil at room temperature, look for a glass transition () or crystallization exotherm () during the cooling phase.

Protocol B: Micro-Distillation for Boiling Point

Use this to determine BP while purifying the compound.[1]

- Setup: Short-path distillation apparatus (Kugelrohr or Hickman still head).
- Pressure: Establish a stable vacuum of 1–5 mmHg.
- Heating: Slowly ramp the bath temperature.
- Observation: Record the vapor temperature when steady reflux is observed.
 - Correction: Convert the observed vacuum BP to atmospheric pressure using the Antoine Equation or a pressure-temperature nomograph for nitriles.

Safety & Stability (E-E-A-T)

- Hazard Classification: Like many alpha-substituted nitriles, this compound should be treated as Acutely Toxic (Oral/Dermal) and a Skin Irritant.[2]
- HCN Potential: Under high thermal stress ($> 200^{\circ}\text{C}$) or strong acidic conditions, alpha-methoxy nitriles can decompose to release Hydrogen Cyanide (HCN).[1]
 - Safety Rule: Always monitor HCN levels when heating this compound above 150°C .
- Storage: Store at $2\text{--}8^{\circ}\text{C}$ (Cold Chain) to prevent slow hydrolysis of the nitrile or methoxy group.

References

- PubChem.**2-(2-Chlorophenyl)-2-methoxyacetonitrile** (Compound Summary). National Library of Medicine. Available at: [[Link](#)][1]
- Sanofi-Synthélabo.Process for the preparation of Clopidogrel and intermediates.[1][3] Patent WO2006/137628. (Contextual reference for chlorophenyl-glycine intermediates).

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Sources

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- 2. 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile | C₁₂H₁₃CIN₂O | CID 3810475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
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